フェノフィブラート

概要

説明

フェノフィブラートは、主に異常な血中脂質レベルの治療に使用されるフィブリン酸誘導体です。 特に、低密度リポタンパク質コレステロール、総コレステロール、トリグリセリド、およびアポリポタンパク質Bの上昇を抑制し、高密度リポタンパク質コレステロールを増やすのに効果的です 。 フェノフィブラートは、原発性高コレステロール血症、混合型脂質異常症、および重症のトリグリセリド血症などの状態にしばしば処方されます .

科学的研究の応用

Fenofibrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of lipid metabolism and drug formulation.

Biology: Investigated for its effects on gene expression related to lipid metabolism.

Medicine: Widely used in the treatment of hyperlipidemia and related cardiovascular conditions.

Industry: Employed in the development of pharmaceutical formulations with improved bioavailability.

作用機序

フェノフィブラートは、ペルオキシソーム増殖因子活性化受容体アルファ(PPAR-α)を活性化することによって効果を発揮します。 この活性化は、脂質代謝に重要な役割を果たすアポリポタンパク質A-IおよびA-IIの合成の増加につながります 。 PPAR-αの活性化は、脂肪酸の酸化を促進し、トリグリセリドの生成を抑制する役割も果たします .

類似化合物の比較

類似化合物

クロフィブラート: 脂質低下効果が類似した別のフィブリン酸誘導体です。

ジェムフィブロジル: 高脂血症の治療に使用されるフィブリン酸誘導体です。

フェノフィブリン酸: フェノフィブラートの活性代謝物であり、同様の治療目的で使用されます.

独自性

フェノフィブラートは、スタチンとの併用投与が可能であり、脂質低下効果を高めるという点でユニークです 。 さらに、微粉化形態やナノ粒子形態を含むさまざまな製剤により、バイオアベイラビリティと投与の柔軟性が向上しています .

フェノフィブラートの多様な用途と独自の特性は、臨床および研究環境において貴重な化合物となっています。PPAR-α活性化を通じて脂質代謝を調節する能力は、高脂血症および関連する状態の治療における重要性を示しています。

生化学分析

Biochemical Properties

Fenofibrate interacts with various enzymes and proteins, primarily through its active metabolite, fenofibric acid . It activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III . This interaction alters lipid, glucose, and amino acid homeostasis .

Cellular Effects

Fenofibrate has shown to have varying effects on different types of cells. For instance, it has been found to induce cell death mediated through cell cycle arrest in the G0–G1 phase and caspase-dependent apoptosis in HeLa cells . In HepG2 cells, fenofibrate intervention led to an increase in the number of cyclin E-positive cells and a decrease in the number of Cdc25A-positive cells .

Molecular Mechanism

Fenofibrate exerts its effects at the molecular level primarily through its active metabolite, fenofibric acid. Fenofibric acid binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription .

Temporal Effects in Laboratory Settings

Fenofibrate has shown to have varying effects over time in laboratory settings. For instance, in a study on non-alcoholic fatty liver disease (NAFLD), fenofibrate treatment significantly enhanced the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism over time .

Dosage Effects in Animal Models

In animal models, the effects of fenofibrate vary with different dosages. For instance, in a study on high-fat diet-treated hamsters, fenofibrate at a dose of 0.04 g/(kg.d) administered by gavage at 11 weeks for 4 weeks significantly reduced serum lipid levels .

Metabolic Pathways

Fenofibrate is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is rapidly hydrolyzed by esterases to the active metabolite fenofibric acid in tissue and plasma before entering the cell . Fenofibric acid is strongly bound to plasma albumin, which aids in its transport and distribution within cells and tissues .

Subcellular Localization

Fenofibrate and its active metabolite, fenofibric acid, are found both in the cytoplasm and nucleus of cells . The subcellular localization of fenofibrate and fenofibric acid plays a crucial role in their activity and function, influencing their interactions with various biomolecules and their subsequent effects on cellular processes .

準備方法

合成ルートと反応条件

フェノフィブラートは、さまざまな方法で合成することができます。 一般的な方法の1つは、塩基の存在下で4-クロロベンゾイルクロリドをイソプロピルアルコールでエステル化し、続いて2-メチルプロパン酸と反応させる方法です 。 別の方法は、超臨界流体支援スプレー乾燥を使用して、フェノフィブラート粒子の微粉化を実現する方法です .

工業生産方法

工業環境では、フェノフィブラートは、化学合成と精製技術を組み合わせて製造されることがよくあります。 超臨界流体支援スプレー乾燥プロセスは、特に、溶解速度が向上したフェノフィブラート微粒子を生成する能力で注目されています 。 さらに、安息香酸との共結晶化が、フェノフィブラートの水溶性と溶解速度を向上させるために検討されてきました .

化学反応解析

反応の種類

フェノフィブラートは、次の反応を含むさまざまな化学反応を起こします。

酸化: フェノフィブラートは、その活性代謝物であるフェノフィブリン酸を生成するために酸化される可能性があります.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下では起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主要な生成物

フェノフィブラートの酸化から生成される主な生成物は、薬物の活性型であるフェノフィブリン酸です .

科学研究への応用

フェノフィブラートは、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions

Fenofibrate undergoes various chemical reactions, including:

Oxidation: Fenofibrate can be oxidized to form fenofibric acid, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly involving the chlorine atom on the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major product formed from the oxidation of fenofibrate is fenofibric acid, which is the active form of the drug .

類似化合物との比較

Similar Compounds

Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.

Gemfibrozil: A fibric acid derivative used to treat hyperlipidemia.

Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic contexts.

Uniqueness

Fenofibrate is unique in its ability to be co-administered with statins, enhancing its lipid-lowering effects . Additionally, its various formulations, including micronized and nanoparticle forms, offer improved bioavailability and flexibility in administration .

Fenofibrate’s diverse applications and unique properties make it a valuable compound in both clinical and research settings. Its ability to modulate lipid metabolism through PPAR-α activation highlights its importance in the treatment of hyperlipidemia and related conditions.

特性

IUPAC Name |

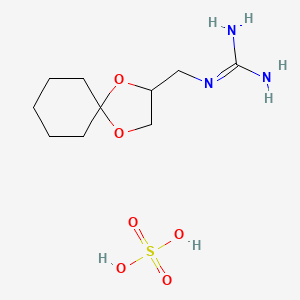

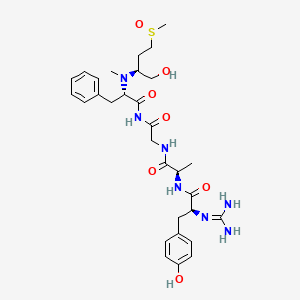

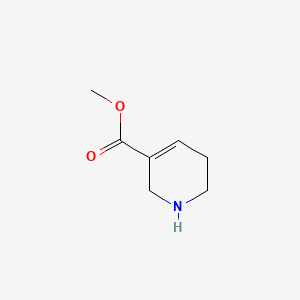

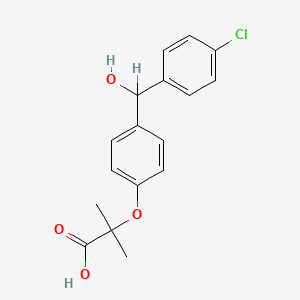

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021597, DTXSID80866424 | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-31-7, 123612-42-0, 123612-43-1 | |

| Record name | Fenirofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIROFIBRATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。